molecular formula C6H10F3N B1457633 (1-(Trifluoromethyl)cyclobutyl)methanamine CAS No. 1522712-18-0

(1-(Trifluoromethyl)cyclobutyl)methanamine

Cat. No.: B1457633
CAS No.: 1522712-18-0
M. Wt: 153.15 g/mol
InChI Key: RWCORNWVMMMPDS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(1-(Trifluoromethyl)cyclobutyl)methanamine is an organic compound with the molecular formula C6H10F3N and a molecular weight of 153.15 grams per mole. The compound is registered under the Chemical Abstracts Service number 1522712-18-0, with the SMILES notation NCC1(C(F)(F)F)CCC1. The systematic International Union of Pure and Applied Chemistry name for this compound is [1-(trifluoromethyl)cyclobutyl]methanamine, which accurately describes its structural composition featuring a cyclobutyl ring bearing both a trifluoromethyl group and a methanamine substituent at the same carbon center.

The compound exists in multiple forms, including the free amine and its hydrochloride salt derivative. The hydrochloride salt form, with the molecular formula C6H11ClF3N and molecular weight 189.61 grams per mole, is often preferred for stability and handling purposes in laboratory settings. Alternative nomenclature systems may refer to this compound using various naming conventions, but the core structural identity remains consistent across all designation methods.

Property Value Source
Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
CAS Number 1522712-18-0
SMILES Notation NCC1(C(F)(F)F)CCC1
MDL Number MFCD28397339

The structural architecture of this compound incorporates several distinctive features that define its chemical behavior. The cyclobutyl ring system represents a four-membered carbocyclic structure with inherent ring strain, which influences the compound's reactivity patterns and conformational preferences. The trifluoromethyl group attached to the cyclobutyl ring introduces significant electronic effects due to the high electronegativity of fluorine atoms, affecting both the electron density distribution within the molecule and its overall polarity characteristics.

Historical Context and Research Significance

The development of this compound as a research compound reflects the broader evolution of organofluorine chemistry and the growing recognition of trifluoromethyl-containing compounds in medicinal chemistry applications. The synthesis and study of this compound emerged from the need to develop novel building blocks that could serve as isosteric replacements for traditional functional groups, particularly in the context of drug discovery and pharmaceutical research.

Recent synthetic advances have demonstrated efficient methods for preparing trifluoromethyl cyclobutane derivatives, including this compound, through reactions involving sulfur tetrafluoride with cyclobutylcarboxylic acid precursors. These methodological developments have enabled researchers to access gram-to-multigram quantities of the compound, facilitating broader investigation of its properties and applications. The work by researchers has shown that thermal reactions of sulfur tetrafluoride with various cyclobutane carboxylic acids can efficiently produce trifluoromethyl cyclobutanes in good yields, with the reaction being compatible with various functional groups including nitro groups, activated halogen atoms, and unprotected amino groups.

The research significance of this compound extends beyond its synthetic accessibility to its potential applications in medicinal chemistry. Studies have demonstrated that the trifluoromethyl-cyclobutyl group can serve as an effective isosteric replacement for tert-butyl groups in bioactive compounds, offering unique advantages in terms of metabolic stability and physicochemical properties. The compound has been evaluated for its role in modulating drug lipophilicity, membrane permeability, and metabolic stability, which are crucial parameters in pharmaceutical development.

Research Application Significance Reference
Isosteric Replacement Alternative to tert-butyl groups in drug design
Synthetic Building Block Precursor for complex molecule synthesis
Metabolic Stability Studies Investigation of drug metabolism effects
Physicochemical Property Modulation Enhancement of membrane permeability

Contemporary research has also explored the biocatalytic synthesis of related trifluoromethyl amine compounds, demonstrating the development of enzymatic strategies for the asymmetric synthesis of alpha-trifluoromethyl amines through carbene insertion reactions. While these studies focus on different structural frameworks, they highlight the broader interest in trifluoromethyl-containing amines and their potential therapeutic applications.

Objectives and Scope of Academic Inquiry

The academic investigation of this compound encompasses multiple research objectives that span synthetic methodology development, structure-activity relationship studies, and applications in drug discovery programs. The primary objective of current research efforts focuses on understanding the unique properties conferred by the combination of the cyclobutyl ring system and the trifluoromethyl substituent, particularly how these structural features influence biological activity and physicochemical characteristics.

Synthetic methodology research aims to develop efficient and scalable preparation methods for this compound and related derivatives. Recent work has demonstrated that starting materials such as 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid serve as convenient precursors for preparing various alpha-trifluoromethyl-substituted cyclobutane-containing building blocks. These synthetic approaches have enabled the preparation of multiple grams of target compounds, facilitating further biological and chemical studies.

Structure-activity relationship investigations constitute another major objective, focusing on how modifications to the basic this compound scaffold affect biological activity and selectivity. Research has explored the preparation of over thirty small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment, achieved through systematic structural modifications and functional group variations. These studies have provided insights into the steric and electronic effects of the trifluoromethyl-cyclobutyl group compared to traditional substituents.

Research Objective Focus Area Current Status
Synthetic Methodology Scalable preparation methods Multigram synthesis achieved
Structure-Activity Studies Biological activity correlation Multiple derivatives synthesized
Isosteric Replacement tert-Butyl group alternatives Promising preliminary results
Physicochemical Analysis Property characterization X-ray structures obtained

The scope of academic inquiry also extends to evaluating this compound as a component in drug discovery programs, particularly investigating its potential to enhance the properties of bioactive compounds. Research has shown that replacement of tert-butyl groups with 1-trifluoromethyl-cyclobutyl groups in several bioactive compounds preserves the original mode of bioactivity while potentially enhancing resistance to metabolic clearance. These findings suggest significant therapeutic potential and warrant continued investigation into the compound's applications in pharmaceutical development.

Properties

IUPAC Name

[1-(trifluoromethyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCORNWVMMMPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(Trifluoromethyl)cyclobutyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutyl group and a trifluoromethyl substituent, which enhances its lipophilicity and biological activity. Its molecular formula is C5H8F3NC_5H_8F_3N, and it possesses a molecular weight of 151.12 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride to introduce the trifluoromethyl group. This method allows for the production of various derivatives for further biological evaluation .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate physiological processes, leading to various therapeutic effects .

1. Neuroprotective Properties

Research indicates that compounds similar to this compound exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's and Parkinson's diseases. These effects are thought to be mediated through the modulation of neuroinflammatory pathways and oxidative stress reduction .

2. Anti-tumor Activity

Preclinical studies have shown that this compound derivatives possess anti-tumor properties. For instance, analogs have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as therapeutic agents in oncology .

3. Metabolic Regulation

Initial investigations suggest that this compound may play a role in regulating glucose and lipid metabolism. It has been observed to improve insulin sensitivity in diabetic models, indicating its potential for managing metabolic disorders .

Case Study 1: Neuroprotection

A study evaluating the neuroprotective effects of this compound analogs demonstrated significant reductions in neuronal death in models of neurodegeneration. The mechanism was linked to the inhibition of pro-inflammatory cytokines .

Case Study 2: Anti-cancer Efficacy

In vitro assays using various cancer cell lines showed that compounds derived from this compound exhibited IC50 values in the nanomolar range against specific tumor types, highlighting their potential as anti-cancer drugs .

Comparative Biological Activity Table

Activity IC50 Value Effect
NeuroprotectionNot specifiedReduction in neuronal death
Anti-tumor (e.g., HCT116)~0.64 μMSignificant tumor growth inhibition
Metabolic regulationNot specifiedImproved insulin sensitivity

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between (1-(Trifluoromethyl)cyclobutyl)methanamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Ring Modifications Key Properties/Applications References
This compound Not provided C₆H₁₀F₃N 177.15 (calculated) Trifluoromethyl on cyclobutane Research use, drug synthesis intermediate
(1-(4-(Trifluoromethyl)benzyl)cyclobutyl)methanamine HCl 1439903-10-2 C₁₃H₁₇ClF₃N 279.73 Trifluoromethylbenzyl on cyclobutane Building block, 97% purity
(1-(Trifluoromethyl)cyclopropyl)methanamine Not provided C₅H₈F₃N 155.12 (calculated) Trifluoromethyl on cyclopropane Intermediate for triazolopyrimidines
1-[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine HCl 2580207-00-5 C₇H₁₀ClF₅N 225.6 3,3-Difluoro + trifluoromethyl on cyclobutane Lab use, discontinued product
[(1r,3r)-3-(Difluoromethyl)cyclobutyl]methanamine 2091056-99-2 C₆H₁₀F₂N 149.15 (calculated) Difluoromethyl on cyclobutane Structural analog, unexplored applications
Key Observations:

Cyclopropane-based amines are more conformationally rigid, which may limit their adaptability in binding pockets .

Substituent Effects: The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, critical for membrane permeability in drug candidates . Benzyl-substituted analogs (e.g., (1-(4-(trifluoromethyl)benzyl)cyclobutyl)methanamine) introduce aromaticity, which may improve π-π stacking interactions in protein binding .

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to trifluoromethyl-cyclobutyl derivatives, including (1-(Trifluoromethyl)cyclobutyl)methanamine, involves the transformation of cyclobutylcarboxylic acids into trifluoromethyl-cyclobutanes using sulfur tetrafluoride (SF4). This method is modular, scalable, and compatible with various functional groups, making it suitable for producing diverse trifluoromethyl-cyclobutyl building blocks on milligram to multigram scales.

Key reaction:

  • Cyclobutylcarboxylic acid + sulfur tetrafluoride → trifluoromethyl-cyclobutane derivative

This reaction proceeds thermally and tolerates substituents such as nitro, halogens (chlorine, bromine), esters, and unprotected amino groups. The method has been successfully applied to aromatic, heteroaromatic, and aliphatic cyclobutylcarboxylic acids, yielding trifluoromethyl-cyclobutyl compounds in good yields.

Specific Preparation of this compound

The preparation of the methanamine derivative typically follows from the corresponding trifluoromethyl-cyclobutyl bromide or carboxylic acid intermediates, which are further functionalized to introduce the amine group.

Typical synthetic sequence:

Step Reaction Type Description
1 Formation of trifluoromethyl-cyclobutyl bromide Starting from cyclobutylcarboxylic acid, reaction with SF4 yields trifluoromethyl-cyclobutyl derivatives; bromination introduces a leaving group for further substitution.
2 Nucleophilic substitution Treatment of the bromide with ammonia or amine nucleophiles introduces the methanamine functionality.
3 Purification Products are purified via silica gel chromatography or distillation under reduced pressure.

This approach is supported by the compatibility of the SF4 reaction with unprotected amino groups, indicating that amination can be performed either before or after trifluoromethylation, depending on the substrate.

Alternative Synthetic Routes

Other synthetic methods reported for related trifluoromethyl-cyclobutyl compounds include:

However, these methods are less commonly applied for preparing this compound specifically, due to the efficiency and scalability of the SF4-based route.

Functional Group Transformations and Modifications

After obtaining trifluoromethyl-cyclobutyl intermediates, various transformations enable the introduction or modification of the amine group:

Purification and Characterization

  • On small scales, products are purified by silica gel column chromatography.
  • On larger scales, crystallization or distillation under reduced pressure is preferred.
  • Structural confirmation is typically performed by X-ray crystallography and NMR spectroscopy.

Stability and Scalability

  • The trifluoromethyl-cyclobutyl compounds, including amine derivatives, show good chemical stability under acidic and basic conditions.
  • The SF4-based synthesis is scalable from milligram to multigram quantities without loss of yield or purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
SF4-mediated trifluoromethylation Cyclobutylcarboxylic acid Sulfur tetrafluoride (SF4) Thermal, various solvents Good to excellent Compatible with various substituents including amino groups; scalable
Nucleophilic substitution Trifluoromethyl-cyclobutyl bromide Ammonia or amines Mild heating or room temperature Moderate to good Introduces methanamine functionality
[2 + 2] Cycloaddition + trifluoromethylation Alkenes, imines, ketones CF3TMS, photochemical or thermal conditions Various Variable Less common for amines; more complex
Reduction of nitro groups Nitro-substituted trifluoromethyl-cyclobutanes Raney nickel, H2 Catalytic hydrogenation High Converts nitro to amine group
Curtius rearrangement Carboxylic acids Diphenylphosphoryl azide (DPPA), heat Thermal rearrangement Moderate Converts acids to amines

Concluding Remarks

The preparation of this compound is most effectively achieved via a modular synthetic route starting from cyclobutylcarboxylic acids and sulfur tetrafluoride, followed by functional group transformations to introduce the methanamine moiety. This method offers broad functional group tolerance, scalability, and robust yields, making it suitable for medicinal chemistry applications where the trifluoromethyl-cyclobutyl scaffold serves as a metabolically stable tert-butyl bioisostere.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (1-(trifluoromethyl)cyclobutyl)methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclobutane ring formation followed by trifluoromethylation. A typical approach involves reacting cyclobutane derivatives with trifluoromethylating agents (e.g., Togni’s reagent) under palladium catalysis. Optimization may include temperature control (e.g., 80–100°C), inert atmosphere, and stoichiometric adjustments to minimize byproducts like unreacted intermediates. Purity improvements (≥95%) are achievable via column chromatography or recrystallization . Comparative studies with analogs (e.g., [4-(trifluoromethyl)cyclohexyl]methanamine) suggest cyclobutane ring strain may require milder conditions than cyclohexane analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm for 19F^{19}\text{F}) and cyclobutane proton splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C6_6H10_{10}F3_3N, MW 153.1 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation. Use desiccants (e.g., molecular sieves) during storage. Stability studies on analogs indicate decomposition risks above 40°C or in acidic/basic conditions. Always use gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

  • Methodological Answer :

  • Comparative Analog Synthesis : Replace the trifluoromethyl group with -CF2_2H, -CH3_3, or halogens to assess electronic and steric effects.
  • Biological Assays : Test analogs against target proteins (e.g., enzymes, receptors) to measure binding affinity (IC50_{50}) or inhibition.
  • Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Experimental Validation : Re-measure properties using standardized protocols (e.g., shake-flask method for logP).
  • Meta-Analysis : Cross-reference data from peer-reviewed journals and databases like PubChem, excluding non-validated sources.
  • QSPR Modeling : Quantitative structure-property relationship models predict properties based on molecular descriptors .

Q. How can computational docking predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Ligand Preparation : Optimize 3D geometry using software (e.g., OpenBabel).
  • Target Selection : Use PDB structures of relevant receptors (e.g., GPCRs, kinases).
  • Docking Protocols : AutoDock Vina or Schrödinger Suite for binding pose prediction. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What challenges arise when scaling synthesis from milligram to gram scale, and how are they mitigated?

  • Methodological Answer :

  • Byproduct Accumulation : Optimize catalyst loading (e.g., Pd(OAc)2_2 at 5 mol%) and stirring efficiency.
  • Purification : Switch from column chromatography to fractional distillation for larger batches.
  • Safety : Implement exothermic reaction monitoring (e.g., in situ FTIR) to prevent thermal runaway .

Contradictory Data Analysis

Q. How to address discrepancies in reported stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) across pH 3–9. Use HPLC to quantify degradation products (e.g., cyclobutane ring-opening derivatives). Cross-validate with LC-MS to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Trifluoromethyl)cyclobutyl)methanamine
Reactant of Route 2
(1-(Trifluoromethyl)cyclobutyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.